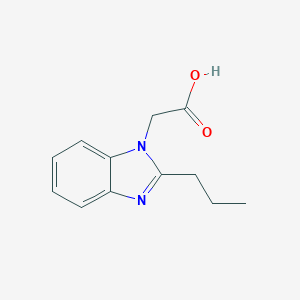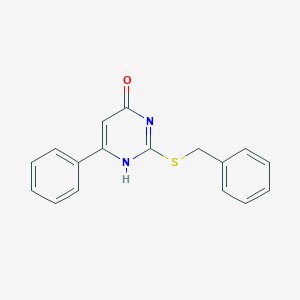![molecular formula C18H20N2O4S B493900 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B493900.png)
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with an ethanesulfonyl group and a methoxyphenoxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites, while the benzodiazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Similar in having a methoxyphenyl group but lacks the benzodiazole core and ethanesulfonyl group.
(2-methoxyphenoxy)acetic acid: Contains a methoxyphenoxy group but differs in the rest of the structure.
4-Ethyl-2-methylhexane: Structurally different but used for comparison in terms of chemical properties.
Uniqueness
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazole core, ethanesulfonyl group, and methoxyphenoxyethyl side chain makes it distinct from other compounds and useful in a variety of applications .
Propiedades
Fórmula molecular |
C18H20N2O4S |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
2-ethylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O4S/c1-3-25(21,22)18-19-16-6-4-5-7-17(16)20(18)12-13-24-15-10-8-14(23-2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Clave InChI |
MADRKXQJXCUEBO-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
SMILES canónico |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-methyl-4(1H)-quinazolinone](/img/structure/B493822.png)
![[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493823.png)

![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493825.png)
![2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B493826.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B493829.png)


![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)
![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetamide](/img/structure/B493837.png)
![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B493840.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
